Boc-3-amino-L-tirosina

Descripción general

Descripción

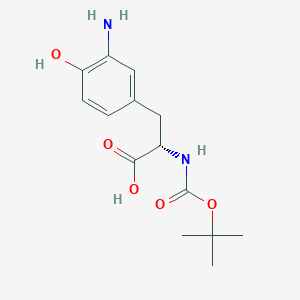

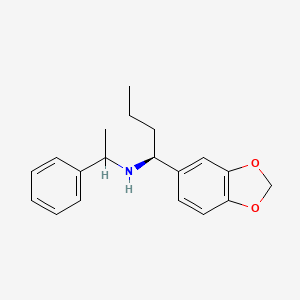

Boc-3-amino-L-tyrosine is a compound with the molecular formula C14H20N2O5 . It is a derivative of tyrosine, an amino acid, with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a common protecting group used in peptide synthesis .

Synthesis Analysis

The synthesis of Boc-3-amino-L-tyrosine involves the protection of the amino function of tyrosine with a Boc group . This process is generally the first option in a synthetic project when there is a need to protect an amino function . The Boc group can be cleaved by mild acidolysis . Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction .

Molecular Structure Analysis

The molecular weight of Boc-3-amino-L-tyrosine is 296.32 g/mol . The compound has a total of 41 bonds, including 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .

Chemical Reactions Analysis

The Boc group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Physical And Chemical Properties Analysis

Boc-3-amino-L-tyrosine has a molecular weight of 296.32 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 296.13722174 g/mol . The topological polar surface area of the compound is 122 Ų .

Aplicaciones Científicas De Investigación

Protección Dual de Funciones Amino

“Boc-3-amino-L-tirosina” se utiliza a menudo en la protección dual de funciones amino. Esto implica la síntesis, propiedades y aplicaciones de productos que contienen uno o dos grupos Boc que resultan de la protección dual de aminas y amidas . Este proceso es crucial en la síntesis de objetivos multifuncionales .

Escisión Facilitada

El compuesto juega un papel significativo en casos de escisión facilitada debido a la interacción mutua entre dos grupos protectores en el mismo nitrógeno . Esto es particularmente importante en el campo de la síntesis de péptidos .

Uso en la Síntesis de Péptidos

“this compound” se utiliza ampliamente en la síntesis de péptidos. La protección Boc se introdujo a finales de los años cincuenta y se aplicó rápidamente en el campo de la síntesis de péptidos . También se aplica casi desde el inicio de la síntesis de péptidos en fase sólida para la protección temporal del grupo α-amino .

Uso en la Preservación Celular

El compuesto tiene aplicaciones potenciales en el campo de la preservación celular. Se puede utilizar en el método de almacenamiento para células vivas, que es uno de los principales desafíos en las aplicaciones basadas en células .

Hidroxilación de L-tirosina

“this compound” se puede utilizar en la hidroxilación de L-tirosina a L-3,4-dihidroxifenilalanina (DOPA) en presencia de peróxido de hidrógeno . Este proceso es crucial en varias reacciones bioquímicas .

Uso en la Ciencia de los Materiales

“this compound” tiene aplicaciones potenciales en el campo de la ciencia de los materiales. Se puede utilizar en la síntesis de varios materiales con propiedades únicas .

Safety and Hazards

Safety measures for handling Boc-3-amino-L-tyrosine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids . Research into therapeutic peptides started with fundamental studies of natural human hormones, including insulin, oxytocin, vasopressin, and gonadotropin-releasing hormone (GnRH), and their specific physiological activities in the human body . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .

Mecanismo De Acción

Target of Action

Boc-3-amino-L-tyrosine is a derivative of the amino acid tyrosine . The primary targets of Boc-3-amino-L-tyrosine are the enzymes involved in the synthesis of proteins, as tyrosine is a key component in protein structure .

Mode of Action

The Boc-3-amino-L-tyrosine interacts with its targets by being incorporated into the protein structure during the process of protein synthesis . The Boc group in Boc-3-amino-L-tyrosine serves as a protective group for the amino function, preventing it from reacting with other groups during the synthesis process .

Biochemical Pathways

Boc-3-amino-L-tyrosine is involved in the tyrosine metabolism pathway . This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, and others . Hydroxylation of tyrosine at the 3-position leads to the formation of 3,4-dihydroxy-L-phenylalanine (L-DOPA), which is a key step in this pathway .

Pharmacokinetics

The boc group is known to be stable towards most nucleophiles and bases , which may influence the compound’s bioavailability.

Result of Action

The result of Boc-3-amino-L-tyrosine’s action is the successful incorporation of the tyrosine residue into the protein structure, contributing to the protein’s function . The Boc group protects the amino function during synthesis, and can be removed under certain conditions to yield the free amino function .

Action Environment

The action of Boc-3-amino-L-tyrosine can be influenced by environmental factors such as pH and temperature . For example, the Boc group can be cleaved under acidic conditions . Furthermore, the compound should be prevented from entering drains, indicating that it may be sensitive to certain environmental conditions .

Propiedades

IUPAC Name |

(2S)-3-(3-amino-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7,15H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDSZPLLLMNLBY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)

![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)

![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)

![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)

![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)

![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)

![1-[(4-Methyl-1-piperazinyl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1487422.png)

![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)

![2-Amino-4-methyl-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487427.png)